molecular formula C12H14O2 B8509744 2-(2-Hydroxyethyl)tetralin-1-one

2-(2-Hydroxyethyl)tetralin-1-one

Cat. No. B8509744
M. Wt: 190.24 g/mol
InChI Key: CJNRGDIAIBFJIU-UHFFFAOYSA-N
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Patent
US06720324B2

Procedure details

A solution of isomeric mixture of 1-hydroxyl-2-(2-hydroxyethyl)-1,2,3,4-tetrahydronaphthalene (3.00 g, 15.6 mmol) in CH2Cl2 (100 mL) was treated with MnO2 (20.4 g, 0.234 mole). The suspension was stirred at room temperature for 16 h and the solids were removed by filtration. Concentration of the filtrate in vacuo gave a brown oil, which was further purified by flash chromatography (MeOH/CHCl3, 5/95), giving a yellow oil (2.00 g, 67.4%): 1H NMR δ 1.76 (m, 1H), 1.98 (m, 1H), 2.21 (m, 2H), 2.57 (br, 1H), 2.70 (m, 2H), 3.20 (m, 2H), 3.81 (m, 2H), 7.00-8.20 (m, 4H); CI mass spectrum (M+1)+ at m/z 191.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20.4 g
Type
catalyst
Reaction Step Two
Name
Yield
67.4%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]1[CH2:12][CH2:13][OH:14]>C(Cl)Cl.O=[Mn]=O>[OH:14][CH2:13][CH2:12][CH:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]1=[O:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1C(CCC2=CC=CC=C12)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20.4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate in vacuo gave a brown oil, which
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography (MeOH/CHCl3, 5/95)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCC1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 67.4%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.